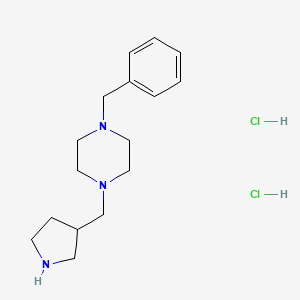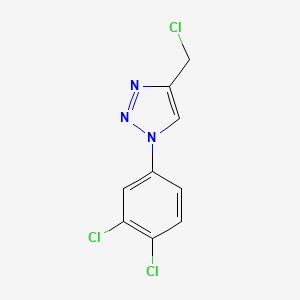
4-(chloromethyl)-1-(3,4-dichlorophenyl)-1H-1,2,3-triazole
Übersicht
Beschreibung
4-(chloromethyl)-1-(3,4-dichlorophenyl)-1H-1,2,3-triazole is a chemical compound with the CAS Number: 1247103-24-7 . It has a molecular weight of 262.52 . The IUPAC name for this compound is 4-(chloromethyl)-1-(3,4-dichlorophenyl)-1H-1,2,3-triazole .
Synthesis Analysis
The synthesis of 4-(chloromethyl)-1-(3,4-dichlorophenyl)-1H-1,2,3-triazole might involve the use of 3,4-Dichlorophenyl isocyanate , which is used as a chemical intermediate in organic synthesis . Protodeboronation of alkyl boronic esters could also be involved in the synthesis .Chemical Reactions Analysis
Isocyanates and thioisocyanates, such as ISOCYANIC ACID, 3,4-DICHLOROPHENYL ESTER, are incompatible with many classes of compounds, reacting exothermically to release toxic gases . Reactions with amines, aldehydes, alcohols, alkali metals, ketones, mercaptans, strong oxidizers, hydrides, phenols, and peroxides can cause vigorous releases of heat .Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
Triazole derivatives, including compounds structurally related to 4-(chloromethyl)-1-(3,4-dichlorophenyl)-1H-1,2,3-triazole, have demonstrated significant efficacy as corrosion inhibitors for metals in acidic environments. For example, the efficiency of 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole has been studied for corrosion inhibition of mild steel in acidic media, showcasing high inhibition efficiencies, suggesting a similar potential for related compounds (Lagrenée et al., 2002). This application is crucial for extending the lifespan of metal structures and components in industrial settings.
Synthesis and Characterization of Energetic Salts
Triazolyl- and triazolium-functionalized unsymmetrical energetic salts have been prepared through reactions involving triazole derivatives, demonstrating good thermal stability and relatively high density. Such materials are of interest for applications requiring energetic materials with controlled reactivity and stability profiles (Wang et al., 2007). The research into these salts opens up new avenues for developing advanced materials for use in explosives, propellants, and pyrotechnics.
Molecular Structure Analysis
The study of tautomerism in 1,2,4-triazoles, including derivatives similar to 4-(chloromethyl)-1-(3,4-dichlorophenyl)-1H-1,2,3-triazole, provides insights into the structural and electronic configurations of these compounds. This information is vital for understanding their reactivity, stability, and interactions with other molecules, which can influence their applications in various chemical reactions and material science applications (Kubota & Uda, 1975).
Antimicrobial and Antifungal Properties
Research into triazole derivatives has also highlighted their potential as antimicrobial and antifungal agents. For instance, specific triazole compounds have been synthesized and found to possess significant activities against various microorganisms. This suggests that compounds like 4-(chloromethyl)-1-(3,4-dichlorophenyl)-1H-1,2,3-triazole could be structurally modified to enhance their efficacy as antimicrobial agents, offering a route to new treatments for infections (Bektaş et al., 2010).
Synthesis of Intermediates for Pesticides
The synthesis of 1-(chloromethyl)-1,2,4-triazole hydrochloride salt, an important intermediate for preparing pesticides, demonstrates the utility of triazole derivatives in the agricultural sector. This application underlines the role of such compounds in synthesizing more effective and safer pesticides, contributing to enhanced agricultural productivity and pest management (Ying, 2004).
Eigenschaften
IUPAC Name |
4-(chloromethyl)-1-(3,4-dichlorophenyl)triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl3N3/c10-4-6-5-15(14-13-6)7-1-2-8(11)9(12)3-7/h1-3,5H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CANHUYYJAUMSCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C=C(N=N2)CCl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(chloromethyl)-1-(3,4-dichlorophenyl)-1H-1,2,3-triazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



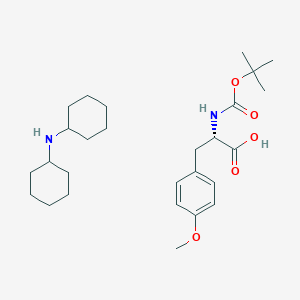
![7-Chloro-2-phenyl-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B1527409.png)
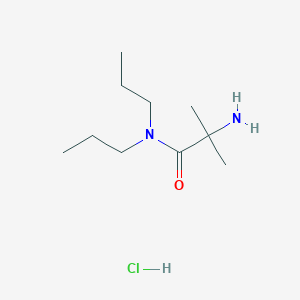
![4-[4-Bromo-2-(tert-butyl)phenoxy]piperidine hydrochloride](/img/structure/B1527412.png)
![3-Bromo[1,1'-biphenyl]-4-yl 3-piperidinyl ether hydrochloride](/img/structure/B1527413.png)
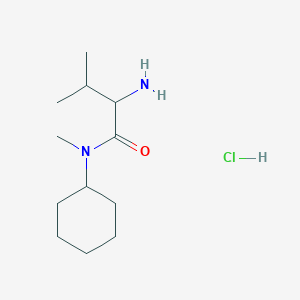
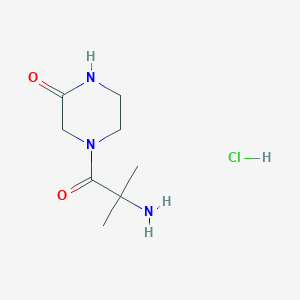
![2-Amino-n-[2-(dimethylamino)ethyl]propanamide dihydrochloride](/img/structure/B1527416.png)
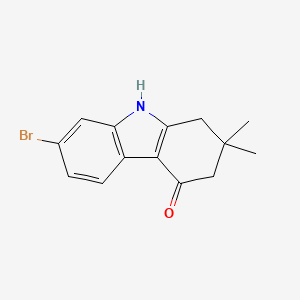
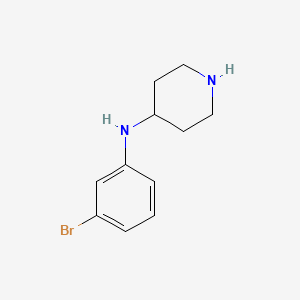
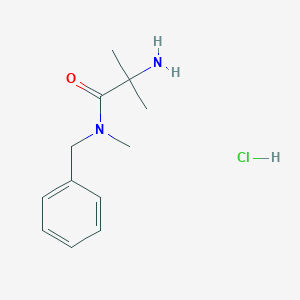
![3-Amino-n-[2-(dimethylamino)ethyl]propanamide dihydrochloride](/img/structure/B1527425.png)
![2-Amino-n-[2-(dimethylamino)ethyl]acetamide dihydrochloride](/img/structure/B1527426.png)
